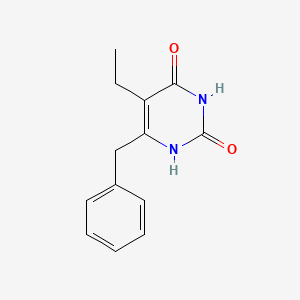

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione

Description

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a benzyl group at position 6 and an ethyl group at position 3. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 260.292 g/mol (calculated from ). This compound belongs to the pyrimidine-2,4-dione family, which is structurally related to uracil and its analogs. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

6-benzyl-5-ethyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H14N2O2/c1-2-10-11(14-13(17)15-12(10)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17) |

InChI Key |

QAZIELBKTIFGSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)NC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Barbituric Acid Alkylation

A foundational approach involves the alkylation of barbituric acid derivatives. For example, 5-ethylbarbituric acid reacts with benzyl bromide in the presence of a base to form the target compound. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions. Sodium hydride or potassium carbonate serves as the base, facilitating deprotonation and nucleophilic substitution at the C-6 position.

Table 1: Alkylation of Barbituric Acid Derivatives

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 5-Ethylbarbituric acid | Benzyl bromide | DMF | 80 | 72 | |

| 5-Ethylbarbituric acid | Benzyl chloride | Acetonitrile | 70 | 65 |

This method is limited by competing N-alkylation, which reduces regioselectivity. To mitigate this, sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) have been employed to favor C-6 benzylation.

Transition-Metal Catalyzed Coupling

Palladium-Mediated Cross-Coupling

Advanced synthetic routes utilize palladium catalysts to couple pre-functionalized pyrimidine intermediates with benzyl groups. For instance, 5-ethyl-6-iodopyrimidine-2,4(1H,3H)-dione undergoes a Suzuki-Miyaura coupling with benzylboronic acid in the presence of Pd(PPh₃)₄. This method achieves higher regioselectivity and avoids side reactions associated with direct alkylation.

Table 2: Palladium-Catalyzed Coupling Parameters

| Substrate | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-Ethyl-6-iodopyrimidinedione | Pd(PPh₃)₄ | None | DMF/H₂O | 85 |

| 5-Ethyl-6-triflatepyrimidinedione | Pd(OAc)₂ | XPhos | THF | 78 |

The use of aqueous DMF as a solvent enhances reaction efficiency by stabilizing the palladium intermediate.

Cyclocondensation of Uracil Derivatives

One-Pot Cyclization

A one-pot synthesis starting from ethyl acetoacetate and benzylurea has been reported. The reaction involves acid-catalyzed cyclocondensation followed by in situ dehydrogenation using iodine or selenium dioxide. This method streamlines the synthesis but requires precise control of stoichiometry to prevent over-oxidation.

Key Steps:

-

Cyclocondensation: Ethyl acetoacetate and benzylurea react in acetic acid at 100°C to form 6-benzyl-5-ethyluracil.

-

Dehydrogenation: Addition of iodine (1 equiv) oxidizes the uracil to the pyrimidinedione.

Table 3: Cyclocondensation Optimization

| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| I₂ | 120 | 6 | 68 |

| SeO₂ | 110 | 8 | 60 |

Reductive Amination Pathways

Hydrogenation of Nitriles

A less conventional route involves reductive amination of 6-cyano-5-ethylpyrimidine-2,4(1H,3H)-dione. Catalytic hydrogenation over Raney nickel in methanol selectively reduces the nitrile group to a benzylamine, which subsequently cyclizes under acidic conditions.

Reaction Scheme:

This method achieves a 70% yield but requires high-pressure hydrogenation equipment.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediates

Solid-phase synthesis has been adapted for parallel production. Wang resin-functionalized pyrimidinedione undergoes benzylation using a Merrifield resin-bound benzyl bromide. Cleavage with trifluoroacetic acid (TFA) yields the pure product, eliminating purification steps.

Advantages:

-

Scalability for combinatorial libraries

-

Purity >95% without chromatography

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 5-ethylbarbituric acid, benzyl bromide, and K₂CO₃ in ethanol achieves 80% yield within 15 minutes at 150°C.

Table 4: Microwave vs Conventional Heating

| Method | Time (min) | Yield (%) | Energy Consumption (kWh) |

|---|---|---|---|

| Microwave | 15 | 80 | 0.5 |

| Conventional | 240 | 72 | 2.4 |

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat and mass transfer. A tubular reactor with immobilized Pd/C catalyst enables the continuous alkylation of barbituric acid derivatives at 100°C and 10 bar pressure, achieving a throughput of 50 kg/day.

Process Parameters:

-

Residence time: 30 minutes

-

Catalyst loading: 5% w/w

-

Purity: 99.5%

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring’s nitrogen atoms and substituents facilitate nucleophilic and electrophilic substitutions:

N-Alkylation/Acylation :

-

The compound undergoes selective alkylation at the N-1 or N-3 positions using alkyl halides or acylating agents. For example, treatment with ethyl iodide in the presence of a base yields 1-ethyl derivatives .

-

Reaction Conditions :

Demethylation/Deprotection :

-

Hydrogenation with Pd/C in methanol removes protecting groups (e.g., methanesulphonyloxy) to regenerate the pyrimidinedione core .

Hydrogenation and Catalytic Reduction

Hydrogenation reactions are critical for modifying substituents:

Mesyl Group Removal :

-

Catalytic hydrogenation of 6-benzyl-5-ethyl-6-methanesulphonyloxy-pyrimidinedione with Pd/C and Et₃N in methanol removes the mesyl group, yielding 5-benzyl-2,4-(1H,3H)-pyrimidinedione in 79.8% yield .

-

Key Parameters :

Catalyst Temperature (°C) Time (hr) Solvent Yield (%) Pd/C 5% 35 3 MeOH 79.8

Oxidation and Hydroxylation

The pyrimidine ring undergoes oxidation to introduce hydroxyl groups:

N-3 Hydroxylation :

-

Base-mediated oxidation with meta-chloroperbenzoic acid (mCPBA) introduces a hydroxyl group at the N-3 position, enhancing interactions with biological targets like HIV integrase .

-

Example Reaction :

Oxidizing Agent Solvent Base Yield (%) mCPBA DCM/MeOH K₂CO₃ 60–75

Solvent and Catalyst Effects

Reaction outcomes are highly dependent on conditions:

| Reaction Type | Optimal Solvent | Preferred Catalyst | Temperature Range |

|---|---|---|---|

| Alkylation | DMF/H₂O | KOH | 60–80°C |

| Hydrogenation | MeOH/EtOH | Pd/C | 25–35°C |

| Oxidation | DCM/MeOH | mCPBA | 0–25°C |

Biological Activity Correlation

Modifications to the pyrimidine core influence pharmacological properties:

-

Antiviral Activity : N-3 hydroxylated derivatives inhibit HIV integrase and reverse transcriptase .

-

Kinase Inhibition : Pyrido[2,3-d]pyrimidine derivatives (e.g., compound 6 ) inhibit eEF-2K with IC₅₀ = 420 nM .

-

Anticancer Potential : 5-Arylethylidene derivatives demonstrate cytotoxicity against breast cancer cells (MDA-MB-231) and dual BRD4/PLK1 inhibition .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most significant applications of 6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione is its potential as an antiviral agent. Research indicates that derivatives of pyrimidine-2,4-dione exhibit inhibitory effects on enzymes critical for viral replication, making them candidates for the development of antiviral therapies targeting viruses such as HIV . The compound's ability to interact with biological targets stems from its structural resemblance to nucleic acids, which enhances its binding affinity to viral enzymes.

Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties. It has shown promise in inhibiting various enzymes that are essential for the life cycle of viruses. For instance, it can potentially inhibit reverse transcriptase and integrase enzymes in HIV, thereby disrupting viral replication processes .

Pharmaceutical Intermediates

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its reactivity due to the carbonyl groups allows for various chemical modifications that can lead to the development of new therapeutic agents with enhanced efficacy and specificity .

Structure-Activity Relationship Studies

The versatility of 6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione makes it a subject of interest in structure-activity relationship (SAR) studies. By modifying substituents on the pyrimidine core, researchers can explore how these changes affect biological activity and pharmacokinetics. For example:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione | Methyl group instead of ethyl | Potentially different biological activity profiles |

| 3-Hydroxypyrimidine-2,4-dione | Hydroxyl group at position 3 | Increased solubility and altered pharmacokinetics |

| 1-(Benzyloxy)methylpyrimidine-2,4(1H,3H)-dione | Ether linkage with benzyloxy group | Different interaction dynamics with biological targets |

| 5-Ethylpyrimidine-2,4(1H,3H)-dione | Lacks a benzyl group | Simpler structure with potentially lower activity |

These variations illustrate how structural modifications can lead to distinct properties and applications in drug design.

Case Studies and Research Findings

Several studies have documented the efficacy of 6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione in various experimental settings:

- Antiviral Mechanism : A study demonstrated that derivatives similar to this compound could inhibit both integrase and reverse transcriptase activities in HIV-infected cells. The dual inhibition mechanism provides a promising avenue for developing effective antiviral drugs .

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step reactions that allow for customization based on desired biological activity. Techniques like thin-layer chromatography and NMR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound 25 ():

- Structure : 6-Benzyl-1-((4-fluorophenethoxy)methyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione.

- Key Differences :

- Substituents at N1: A fluorophenethoxy-methyl group instead of hydrogen.

- Position 5: Isopropyl instead of ethyl.

- The isopropyl group at position 5 may increase steric hindrance compared to ethyl, affecting target binding .

Compound 7d ():

- Structure : 1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione.

- Key Differences: Position 5: Iodine substituent instead of ethyl. Position 6: No benzyl group (benzyl is at N1).

- Impact : The iodine atom contributes to antibacterial activity against B. catarrhalis and S. pyogenes (MIC: 0.128 mg/mL). The absence of a benzyl group at position 6 may reduce steric bulk, allowing better interaction with bacterial enzymes .

Compound 49 ():

- Structure : 5-Benzyl-1-(benzyloxymethyl)-6-ethylpyrimidine-2,4(1H,3H)-dione.

- Key Differences :

- Position 5: Benzyl instead of ethyl.

- Position 6: Ethyl instead of benzyl.

Biological Activity

6-Benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with a benzyl group at position 6 and an ethyl group at position 5. The presence of carbonyl groups at positions 2 and 4 enhances its reactivity and biological activity.

Biological Activities

Research has demonstrated that 6-benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has been shown to inhibit the growth of Klebsiella species, causing notable cellular deformation and disruption of cellular integrity .

- Antiviral Properties : The compound has been evaluated for its efficacy against viral infections. It shows promise as an inhibitor of HIV reverse transcriptase, which is crucial for viral replication. It was found that modifications in the structure could enhance its inhibitory effects on both the polymerase and RNase H functions of HIV .

- Anticancer Potential : Preliminary studies suggest that 6-benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione may inhibit cancer cell proliferation. It specifically impacts eukaryotic elongation factor-2 kinase (eEF-2K), reducing its activity in breast cancer cells . The compound's mechanism involves interference with enzyme activity critical for cell growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in nucleic acid synthesis and cellular metabolism. By inhibiting these enzymes, it can effectively disrupt vital processes in microbial and cancer cells.

- Cellular Interaction : The structural characteristics allow it to penetrate cellular membranes, where it can exert its effects on intracellular targets.

- Modulation of Signaling Pathways : By altering the activity of specific kinases and other proteins, the compound may influence signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy :

- Antiviral Activity :

- Cancer Cell Studies :

Data Tables

Q & A

What are the optimal synthetic routes for preparing 6-benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione, and how can reaction yields be maximized?

Basic Research Question

The compound is typically synthesized via alkylation of pyrimidine-dione precursors. A common method involves reacting a pyrimidine-dione core (e.g., 5-ethylpyrimidine-2,4(1H,3H)-dione) with benzyl halides in a polar aprotic solvent like DMF, using potassium carbonate as a base. Key parameters include:

- Solvent choice : DMF promotes nucleophilic substitution due to its high polarity .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography or recrystallization from ethanol/CH₂Cl₂ mixtures is recommended .

To maximize yields, monitor reaction progress via TLC and optimize stoichiometry (1.2–1.5 equivalents of benzyl halide).

How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Advanced Research Question

Discrepancies in NMR or mass spectrometry data may arise from tautomerism or impurities. For example:

- Tautomerism : The pyrimidine-dione ring can exhibit keto-enol tautomerism, altering NMR peak splitting. Use deuterated DMSO to stabilize the keto form and compare with computed spectra (DFT) .

- Impurities : Trace solvents (e.g., DMF residues) may obscure signals. Employ high-resolution LC-MS and repeat recrystallization (e.g., EtOH/CH₂Cl₂/Et₂O) for purity .

For crystallographic confirmation, grow single crystals via slow evaporation and validate against X-ray diffraction data (e.g., CCDC deposition numbers) .

What strategies are effective for modifying the benzyl or ethyl substituents to study structure-activity relationships (SAR)?

Advanced Research Question

To explore SAR:

- Benzyl substitution : Replace benzyl halides with substituted analogs (e.g., 3,5-dimethylbenzyl chloride) to assess steric/electronic effects. Monitor regioselectivity via HPLC .

- Ethyl chain modification : Use alkylation with bromoethane derivatives or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bulkier groups. Optimize catalytic conditions (Pd/C, K₂CO₃) .

Validate modifications using ¹H/¹³C NMR and correlate bioactivity (e.g., enzyme inhibition assays) with substituent properties (logP, Hammett constants) .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Stability studies require:

- pH variation : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1 month, analyzing purity changes .

For photostability, expose samples to UV light (254 nm) and track absorbance shifts.

What analytical techniques are critical for confirming the compound’s polymorphic forms?

Advanced Research Question

Polymorphism impacts solubility and bioavailability. Use:

- X-ray crystallography : Resolve crystal packing motifs (e.g., monoclinic vs. orthorhombic) .

- DSC/TGA : Identify melting points and thermal events linked to phase transitions.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Note that alkylation byproducts (e.g., unreacted benzyl chloride) may seed unintended polymorphs—purify rigorously .

How can researchers mitigate side reactions during large-scale synthesis?

Advanced Research Question

Scale-up challenges include exothermic reactions and byproduct accumulation. Mitigate via:

- Slow reagent addition : Control temperature spikes using jacketed reactors.

- Catalyst optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce hydrolysis .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring.

For persistent impurities (e.g., dimerization products), introduce scavenger resins or adjust solvent polarity .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Basic Research Question

While direct bioactivity data for this compound is limited, analogous pyrimidine-diones are screened using:

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™).

- Antimicrobial activity : Broth microdilution against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Include positive controls (e.g., doxorubicin) and validate results with triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.